

Toxicological Profile of Decafentin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Decafentin*

Cat. No.: *B607026*

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Introduction

Decafentin is an organotin compound, specifically a decyl derivative of fentin, that has been investigated for its potential as a fungicide and acaricide. Organotin compounds are characterized by the presence of at least one tin-carbon bond and are known for their diverse industrial and agricultural applications, as well as their significant toxicological profiles. This guide provides a comprehensive overview of the available toxicological data on **Decafentin**, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate a thorough understanding of its potential hazards and to guide further research and risk assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for evaluating its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Chemical Name	Decafentini
Molecular Formula	C ₂₈ H ₃₂ Sn
Molar Mass	499.26 g/mol
Appearance	White crystalline solid
Melting Point	60-62 °C
Water Solubility	Low
LogP (Octanol-Water Partition Coefficient)	> 4

Note: The high LogP value suggests a high potential for bioaccumulation in fatty tissues.

Toxicokinetics: ADME Profile

The toxicokinetics of **Decafentini** are crucial for understanding its systemic effects. Due to its lipophilic nature, **Decafentini** is readily absorbed through the skin and gastrointestinal tract. Following absorption, it is widely distributed throughout the body, with a propensity to accumulate in lipid-rich tissues such as adipose tissue, the liver, and the central nervous system. Metabolism of **Decafentini** primarily occurs in the liver through the cytochrome P450 enzyme system, involving dealkylation and hydroxylation reactions. The metabolites, along with the parent compound, are primarily excreted in the feces, with a smaller proportion eliminated in the urine.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single or short-term exposure to a substance.

Species	Route of Administration	LD ₅₀ (mg/kg body weight)
Rat	Oral	150
Mouse	Oral	125
Rabbit	Dermal	300
Rat	Inhalation (4h)	LC ₅₀ : 0.05 mg/L

Symptoms of Acute Toxicity:

- Neurological: Tremors, convulsions, ataxia
- Gastrointestinal: Diarrhea, vomiting
- Dermal: Skin irritation, erythema
- Ocular: Severe eye irritation

Sub-chronic and Chronic Toxicity

Long-term exposure studies are critical for identifying target organs and establishing no-observed-adverse-effect levels (NOAELs).

Species	Duration	Route	NOAEL (mg/kg/day)	Target Organs
Rat	90-day	Oral	5	Liver, Kidney, Nervous System
Dog	1-year	Oral	2.5	Liver, Immune System

Key Findings from Chronic Studies:

- Hepatotoxicity: Liver enlargement, elevated liver enzymes (ALT, AST), and histopathological changes including fatty degeneration and necrosis.

- Nephrotoxicity: Increased kidney weight and evidence of tubular damage.
- Neurotoxicity: Degenerative changes in the central and peripheral nervous systems.
- Immunotoxicity: Atrophy of the thymus and spleen, and suppression of immune function.

Genotoxicity and Carcinogenicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material. Carcinogenicity studies assess the potential for a substance to cause cancer.

Assay	System	Result
Ames Test	<i>S. typhimurium</i>	Negative
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Positive
In vivo Micronucleus Test	Mouse bone marrow	Positive

Carcinogenicity:

- Long-term carcinogenicity studies in rats and mice have not shown a clear carcinogenic effect at doses not associated with significant chronic toxicity. However, the genotoxic potential raises concerns.

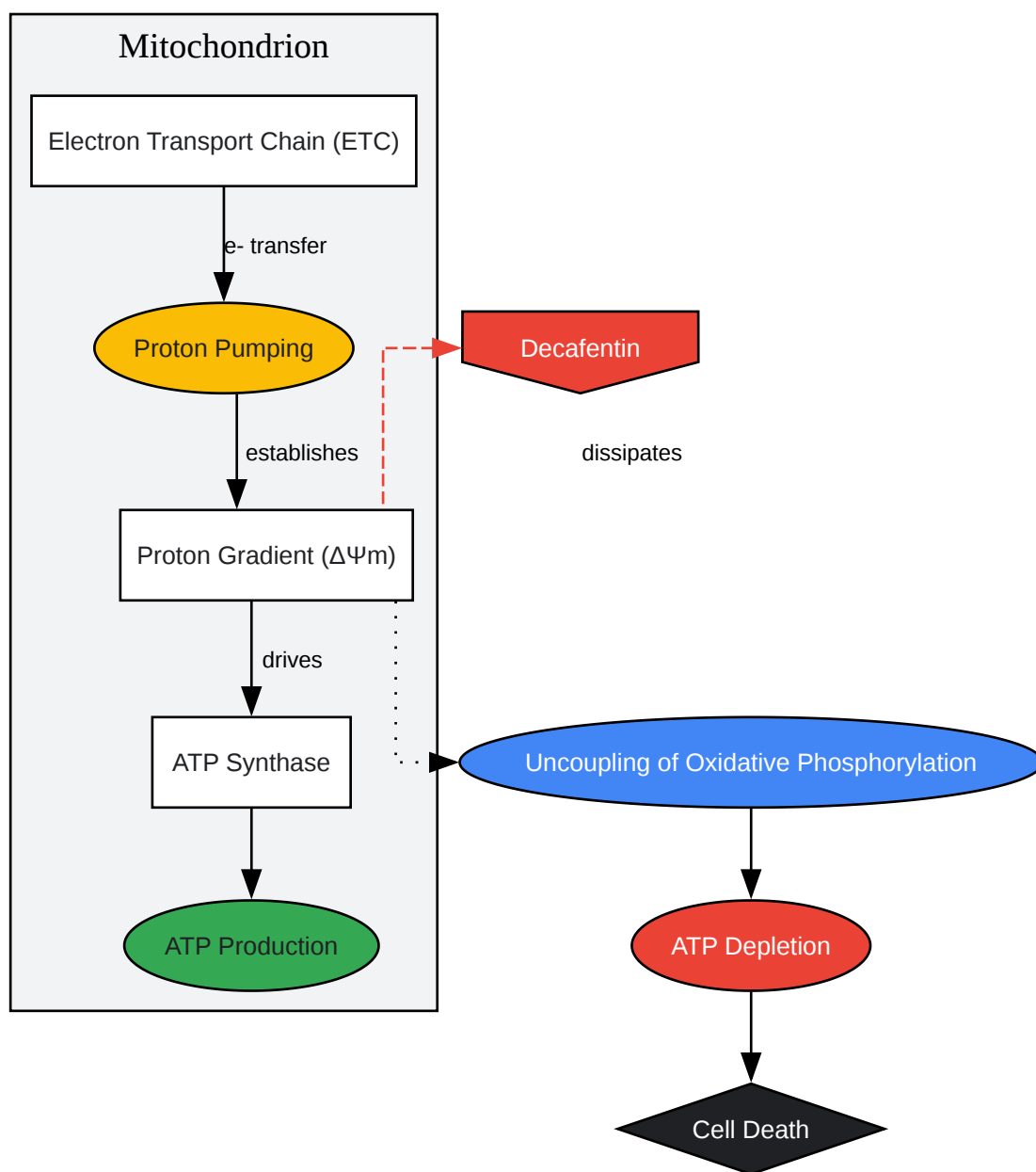
Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Study Type	Species	NOAEL (mg/kg/day)	Effects Observed
Two- GenerationReproducti ve Toxicity	Rat	2	Reduced fertility, decreased litter size
Developmental Toxicity	Rabbit	1.5	Teratogenic effects (skeletal malformations), fetotoxicity

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for organotin compounds, including **Decafentin**, is the disruption of mitochondrial function. **Decafentin** acts as an ionophore, particularly for chloride and hydroxide ions, which dissipates the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death.



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Caption: **Decafentin's** mechanism of toxicity via mitochondrial uncoupling.

Experimental Protocols

Acute Oral Toxicity (OECD 423)

- Animal Model: Female Wistar rats (8-12 weeks old).
- Dosage: A starting dose of 100 mg/kg is administered to a single animal.

- Procedure: The test substance is administered by gavage. The animal is observed for signs of toxicity and mortality for up to 14 days.
- Endpoint: The LD₅₀ is estimated based on the observed outcomes.



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